

# Onalespib circulating tumor cell AR depletion assay

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## Compound Focus: Onalespib

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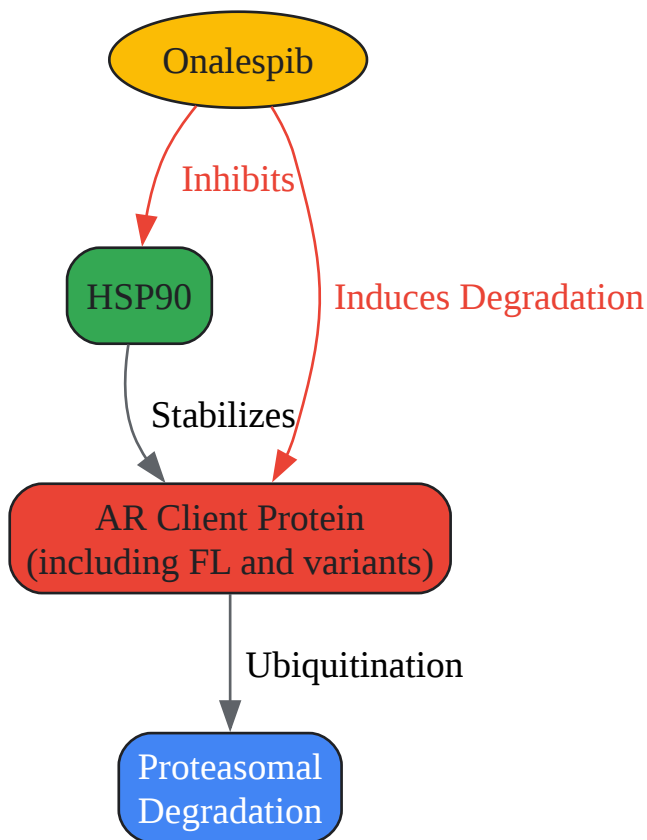
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## Background and Scientific Rationale

In prostate cancer, the androgen receptor (AR) signaling axis remains a key driver of disease progression, even in the castration-resistant state. Resistance to therapies like abiraterone acetate is often linked to the persistence of AR and its splice variants, such as AR-V7 [1].

HSP90 is a molecular chaperone required for the stability and function of numerous client proteins, including full-length AR (AR-FL) and AR-V7 [1]. **Onalespib** is a potent, fragment-derived inhibitor of HSP90 that causes the proteasomal degradation of these client proteins. By depleting AR in CTCs, **onalespib** aims to overcome a critical mechanism of treatment resistance [1].

**Mechanism of HSP90 Inhibition and AR Depletion** The following diagram illustrates how **Onalespib** inhibits HSP90, leading to AR depletion in circulating tumor cells.



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## Application Notes: Key Findings from a Clinical Trial

A phase 1/2 trial (NCT01685268) evaluated **onalespib** in combination with abiraterone acetate and prednisone/prednisolone (AA/P) in men with CRPC progressing on AA/P [1]. The study included an analysis of AR depletion in CTCs as a secondary endpoint.

The table below summarizes the key clinical and pharmacodynamic findings related to the CTC AR assay from this trial [1]:

Parameter	Summary of Findings
Trial Design	Phase 1/2, open-label, parallel-group in CRPC patients progressing on AA/P.

| **Onalespib Dosing** | *Regimen 1*: 220 mg/m<sup>2</sup> IV once weekly, 3 weeks/4-week cycle. *Regimen 2*: 120 mg/m<sup>2</sup> IV on Day 1 & 2 weekly, 3 weeks/4-week cycle. | | **CTC AR Analysis** | AR expression was evaluated in CTCs collected from patient blood samples. | | **Primary Result** | **Transient decreases in CTC counts and AR expression in CTCs** were observed in both **onalespib** dosing regimens. | | **Clinical Correlation** | Despite evidence of target engagement (AR depletion in CTCs), **no subjects showed an objective or PSA response**. The combination did not justify further exploration. |

These results demonstrate that while **onalespib** can induce a measurable pharmacodynamic effect on its target (AR in CTCs), this biological activity did not translate into clinical efficacy in a population with advanced, pre-treated CRPC [1].

## Detailed Experimental Protocol: CTC AR Depletion Assay

This protocol is adapted from the methods used in the aforementioned clinical study [1].

### Sample Collection

- **Timing:** Collect peripheral blood samples at baseline (pre-dose) and at designated intervals after **onalespib** infusion (e.g., 24 hours, end of cycle 1).
- **Materials:** Draw blood into specialized CellSave Preservative Tubes or similar EDTA-based tubes designed to stabilize CTCs.
- **Handling:** Invert tubes gently to mix. Store at room temperature and process within a validated time window (typically 96 hours).

### CTC Enrichment and Isolation

- The specific method was not detailed, but common approaches include:
  - **Immunomagnetic Enrichment:** Using antibodies against epithelial cell adhesion molecule (EpCAM) to positively select CTCs.
  - **Size-Based Filtration:** Using microfluidic devices to isolate CTCs based on their larger size compared to blood cells.
- Follow manufacturer's protocols for the chosen enrichment system.

## Detection and AR Staining of CTCs

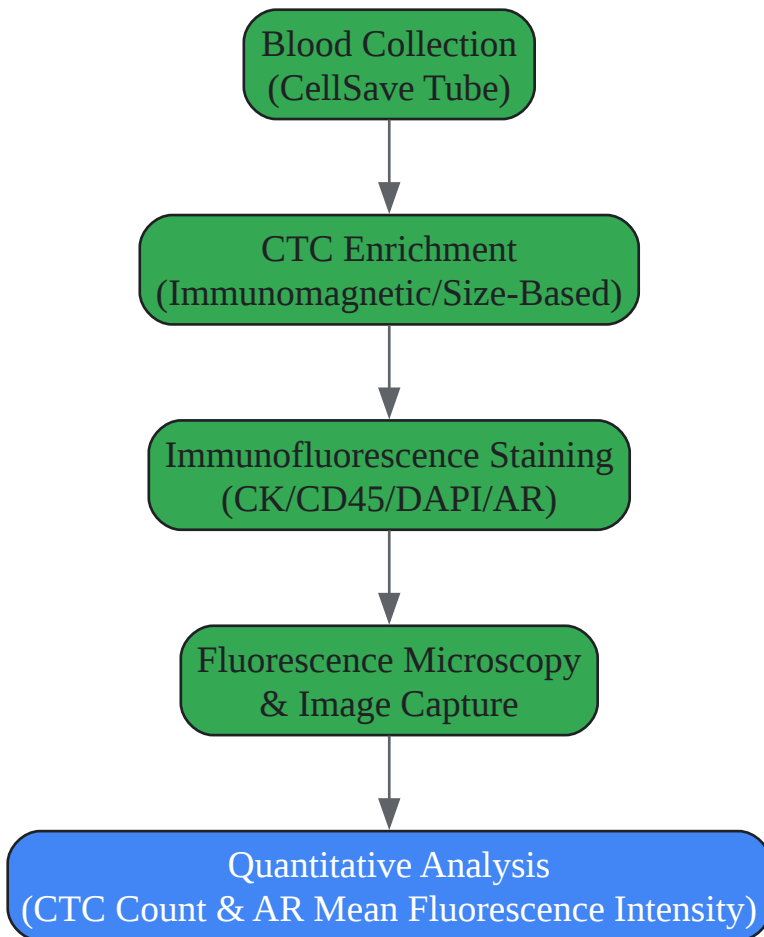
- Fix and permeabilize the enriched cell sample.
- Perform immunofluorescence staining using a combination of antibodies:
  - **CTC Identification:** Use anti-cytokeratin (CK) antibodies (e.g., PE-conjugated) to mark epithelial cells and anti-CD45 (e.g., FITC-conjugated) to exclude leukocytes. Nuclei are stained with DAPI.
  - **AR Detection:** Use a specific anti-Androgen Receptor antibody (e.g., Alexa Fluor 647-conjugated) to quantify AR protein levels.
- Include appropriate controls (e.g., isotype controls, positive control cell lines like LNCaP or VCaP).

## Imaging and Quantitative Analysis

- Analyze slides using a semi-automated fluorescence microscopy system.
- **CTC Definition:** A cell is defined as a CTC if it is **CK+**, **CD45-**, and **DAPI+** with morphological features consistent with a cancer cell.
- **AR Depletion Metric:**
  - For each patient, compare the **mean fluorescence intensity (MFI)** of the AR stain in CTCs from post-treatment samples to the MFI in CTCs from the baseline sample.
  - A decrease in AR MFI indicates successful pharmacodynamic inhibition of HSP90 by **onalespib**.
- **Parallel Analysis:** Also report changes in the number of CTCs per 7.5 mL of blood.

## Workflow Visualization

The entire process, from sample collection to data analysis, is summarized in the workflow below.



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## Key Considerations for Implementation

- **Temporal Dynamics:** The "transient" nature of AR depletion observed in the trial suggests that the timing of blood collection is critical. A detailed time-course study may be needed to capture the peak pharmacodynamic effect [1].
- **Assay Validation:** Robust validation of the AR staining and quantification method is required, including determining the intra- and inter-assay coefficient of variation.
- **Heterogeneity:** CTC populations are heterogeneous. The assay should be designed to analyze AR expression in individual CTCs to capture this complexity, rather than providing only a bulk average.

## Reference List

- *Clin Cancer Res.* 2019;25(15):4624-4633. doi: 10.1158/1078-0432.CCR-18-3212. [1]

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## References

1. Pharmacodynamic and clinical results from a phase 1/2 study ... [pmc.ncbi.nlm.nih.gov]

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